2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether
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Overview
Description
2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine ring system fused with a phenyl group and a methoxy substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether typically involves multistep reactions. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal.
Substitution Reactions: The phenyl group is introduced through substitution reactions, where phenyl halides react with the triazolopyrimidine core under basic conditions.
Methoxy Substitution: The methoxy group is introduced via methylation reactions using methanol and a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . For example, it may inhibit tyrosyl DNA phosphodiesterase 2 (TDP2) or lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: A compound with a similar triazolopyrimidine core but different substituents.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin: Another triazolopyrimidine derivative with distinct biological activities.
Uniqueness
2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O2/c1-26-18-10-9-16(14-19(18)27-2)17-12-13-22-21-23-20(24-25(17)21)11-8-15-6-4-3-5-7-15/h3-7,9-10,12-14H,8,11H2,1-2H3 |
InChI Key |
XCIFNGCKYLMGBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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